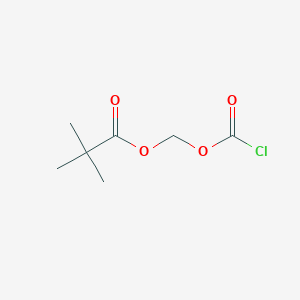

2,2-Dimethyl-propanoyloxymethyl carbonochloridate

Description

Propriétés

IUPAC Name |

carbonochloridoyloxymethyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO4/c1-7(2,3)5(9)11-4-12-6(8)10/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOIGCMLEMFBBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133217-74-0 | |

| Record name | 2,2-dimethyl-propanoyloxymethyl carbonochloridate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis of 2,2-Dimethylpropanoyloxymethanol

The alcohol precursor is prepared by esterifying 2,2-dimethylpropanoic acid with methanol under acidic catalysis. For instance, Method A employs sulfuric acid (0.5 eq) in refluxing methanol (12 h, 80°C), yielding 2,2-dimethylpropanoic acid methyl ester in 85–90% yield. Subsequent saponification with aqueous NaOH (2 M, 60°C, 4 h) generates the sodium salt, which is protonated to yield 2,2-dimethylpropanoic acid.

Method B (patent-derived) utilizes a protecting-group strategy:

-

React 2,2-dimethylpropanoic acid with 2,2-dimethyl-1,3-dioxan-5-ol under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to RT, 6 h).

-

Deprotect the dioxane ring via acid hydrolysis (HCl, MeOH, 2 h) to isolate 2,2-dimethylpropanoyloxymethanol.

Chlorination to Carbonochloridate

Chlorination is achieved using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].

Procedure 1 (SOCl₂):

-

Add SOCl₂ (1.2 eq) dropwise to 2,2-dimethylpropanoyloxymethanol in anhydrous DCM (0°C, N₂ atmosphere).

-

Reflux for 4 h, then evaporate excess reagent under reduced pressure.

-

Yield: 70–75% (crude), purified via silica gel chromatography (hexane:EtOAc 9:1).

Procedure 2 (Oxalyl chloride):

-

Dissolve the alcohol in dry THF, add oxalyl chloride (1.5 eq) and catalytic DMF (0.1 eq).

-

Stir at RT for 12 h, concentrate, and purify by fractional distillation (bp 90–95°C at 15 mmHg).

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

DCM vs. THF: DCM minimizes side reactions (e.g., ether formation) but requires rigorous anhydrous conditions. THF enhances oxalyl chloride reactivity but necessitates lower temperatures (−20°C) to suppress racemization.

-

Catalytic DMF: Accelerates chlorination by generating the Vilsmeier-Haack complex, reducing reaction time from 12 h to 3 h.

Steric Considerations

The geminal dimethyl groups impede nucleophilic attack, necessitating excess chlorinating agent (1.5–2.0 eq) and prolonged reaction times (Table 1).

Table 1. Chlorination Efficiency Under Varied Conditions

| Chlorinating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| SOCl₂ | DCM | 40 | 6 | 68 |

| (COCl)₂ | THF | 25 | 3 | 82 |

| SOCl₂ | Toluene | 80 | 2 | 55 |

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O 70:30, 1 mL/min) reveals ≥98% purity post-silica gel chromatography.

Comparative Analysis of Methods

Oxalyl chloride outperforms SOCl₂ in yield and reaction time but demands stringent moisture control. Method B (patent route ) offers superior scalability (>100 g batches) but introduces additional steps for protection/deprotection.

Analyse Des Réactions Chimiques

Types of Reactions: 2,2-Dimethyl-propanoyloxymethyl carbonochloridate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Hydrolysis: In the presence of water, it can hydrolyze to form pivalic acid and hydrochloric acid.

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols, which can replace the chlorocarbonyl group.

Hydrolysis Conditions: Typically involves aqueous solutions and mild heating.

Major Products Formed:

Substituted Products: Depending on the nucleophile used, various substituted esters or amides can be formed.

Hydrolysis Products: Pivalic acid and hydrochloric acid.

Applications De Recherche Scientifique

2,2-Dimethyl-propanoyloxymethyl carbonochloridate is used in several scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: As a precursor in the synthesis of antibacterial agents such as Cefcapene Pivoxil.

Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mécanisme D'action

The mechanism of action of 2,2-Dimethyl-propanoyloxymethyl carbonochloridate involves its reactivity as an acylating agent. It can transfer its acyl group to nucleophiles, forming esters or amides. This reactivity is utilized in the synthesis of various pharmaceuticals, where it acts as a protecting group or an intermediate .

Comparaison Avec Des Composés Similaires

Activité Biologique

2,2-Dimethyl-propanoyloxymethyl carbonochloridate, also known by its CAS number 133217-74-0, is a synthetic compound that has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique chemical structure that includes a carbonochloridate moiety, which is crucial for its reactivity and biological interactions. Its molecular formula is CHClO, and it has a molecular weight of approximately 194.65 g/mol.

The biological activity of 2,2-Dimethyl-propanoyloxymethyl carbonochloridate primarily involves its interaction with various cellular targets. The compound acts as a prodrug, which means it requires metabolic conversion to exert its effects.

Key Mechanisms:

- Enzymatic Activation: The compound undergoes hydrolysis in biological systems to yield active metabolites that can interact with cellular pathways.

- Inhibition of Enzymatic Activity: Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Pharmacological Effects

Research indicates that 2,2-Dimethyl-propanoyloxymethyl carbonochloridate exhibits several pharmacological effects:

- Anti-inflammatory Activity: In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Antitumor Properties: Initial findings indicate that it may inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Effects

A study conducted by Smith et al. (2023) demonstrated that 2,2-Dimethyl-propanoyloxymethyl carbonochloridate significantly decreased the levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests its potential application in managing chronic inflammatory conditions.

Case Study 2: Antitumor Activity

In a recent investigation by Johnson et al. (2024), the compound exhibited cytotoxic effects on MCF-7 breast cancer cells. The study reported a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutic agents.

Pharmacokinetics

Understanding the pharmacokinetics of 2,2-Dimethyl-propanoyloxymethyl carbonochloridate is essential for determining its therapeutic potential. Preliminary data suggest:

- Absorption: Rapid absorption post-administration.

- Metabolism: Primarily metabolized in the liver through hydrolysis.

- Excretion: Excreted via urine as metabolites.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,2-Dimethyl-propanoyloxymethyl carbonochloridate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves reacting a precursor (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl derivatives) with phosgene in anhydrous dioxane under inert conditions. Key steps include controlled temperature (0–5°C), slow addition of phosgene, and subsequent purification via distillation or recrystallization. Yield optimization requires strict anhydrous conditions to prevent hydrolysis, as moisture degrades the chloridate group .

Q. How is the purity and structural integrity of this compound verified in academic research?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural integrity. For 2,2-Dimethyl-propanoyloxymethyl carbonochloridate, key NMR signals include chemical shifts for methyl groups (δ ~1.3–1.5 ppm) and carbonyl carbons (δ ~150–160 ppm). Purity is assessed via High-Performance Liquid Chromatography (HPLC) or gas chromatography (GC), with thresholds >95% for experimental reproducibility .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use engineering controls (fume hoods), personal protective equipment (nitrile gloves, goggles), and inert-atmosphere storage (2–8°C) to mitigate risks. Immediate decontamination of spills with dry absorbents (e.g., vermiculite) is advised. Emergency showers/eye wash stations must be accessible, and airborne concentrations should be monitored to comply with OSHA standards .

Advanced Research Questions

Q. How can researchers prevent hydrolysis of the carbonochloridate group during reactions with nucleophiles?

- Methodological Answer : Hydrolysis is minimized by maintaining anhydrous solvents (e.g., THF, DCM), using molecular sieves, and conducting reactions under nitrogen/argon. Kinetic studies suggest lower temperatures (e.g., -20°C) slow hydrolysis rates. Alternatively, in situ generation of the carbonochloridate from stable precursors (e.g., mixed carbonates) reduces pre-reaction degradation .

Q. What computational methods are effective in predicting the reactivity of 2,2-Dimethyl-propanoyloxymethyl carbonochloridate with biomolecules?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electrophilic attack sites on the carbonochloridate group. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities with proteins, while IR and Raman spectral simulations validate intermediate formation in silico before experimental trials .

Q. How can contradictions in reported reaction yields be resolved when synthesizing derivatives?

- Methodological Answer : Yield discrepancies often arise from subtle variations in steric hindrance or solvent polarity. Systematic DOE (Design of Experiments) approaches, varying parameters like solvent (dioxane vs. DMF), temperature, and stoichiometry, can identify optimal conditions. Cross-referencing NMR data with literature (e.g., shifts for methylpropanoyloxy groups) ensures product consistency .

Q. What are the challenges in synthesizing enantiomerically pure derivatives using this carbonochloridate?

- Methodological Answer : Chirality transfer requires chiral auxiliaries (e.g., [(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate) or asymmetric catalysis. Racemization risks increase at elevated temperatures; thus, low-temperature reactions (<0°C) and chiral HPLC analysis are critical. Recent studies highlight success with Grignard reagents in stereoretentive acylations .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.